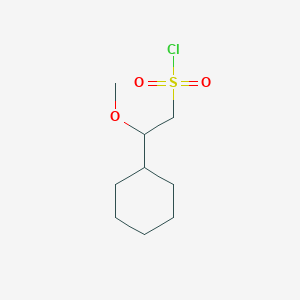

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

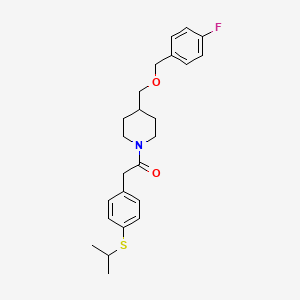

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride, also known as Cymelarsan, is a chemical compound with potential applications in the field of scientific research. It is a sulfonyl chloride derivative of cyclohexylmethoxyethylamine, which is structurally related to melarsoprol, an arsenical drug used to treat African trypanosomiasis. Cymelarsan has been shown to possess antiparasitic properties and has been used in studies to investigate the mechanisms of action of certain enzymes and proteins.

Applications De Recherche Scientifique

Oxidative Fragmentations and Chemical Characterization

- Oxidative Fragmentations : 1-Alkenyl sulfoxides can be converted to 1-alkenesulfinyl chlorides, a process that involves compounds similar to 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride. These are then chemically captured as cyclohexyl or 3-phenylpropyl 1-alkenesulfinate esters, showcasing a method of chemical transformation and characterization (Schwan et al., 1996).

Novel Synthesis Methods and Functionalization

- Novel Synthesis Approaches : Innovative methods for the formation of 2-arylsulfanylphenols using cyclohexanones, related to the compound of interest, have been described. This process demonstrates the versatility of such compounds in constructing new C–S bonds (Chen et al., 2014).

Electrochemical Studies

- Cryo-Electrochemistry Applications : In a study involving electrochemical reduction of a phenyl sulfone, similar to 2-cyclohexyl-2-methoxyethane-1-sulfonyl chloride, insights into alkyl–sulfur bond cleavage and reaction kinetics at different temperatures were gained. This highlights the compound's utility in electrochemical research (Fietkau et al., 2006).

Applications in Asymmetric Synthesis

- Asymmetric Synthesis of β-Sultams : The compound's relatives have been used in the asymmetric synthesis of 3-substituted 1,2-thiazetidine 1,1-dioxides, showing its potential application in creating structurally complex and potentially biologically active molecules (Enders & Wallert, 2002).

Polymer-Supported Applications

- Solid-Phase Synthesis : Polymer-supported sulfonyl chloride, which is structurally similar to the compound , has been used in the solid-phase synthesis of 1,3-oxazolidin-2ones. This application showcases the compound's potential in heterocyclic compound synthesis and drug discovery (Holte et al., 1998).

Annuloselectivity and Stereoselectivity Studies

- Sulfa-Staudinger Cycloadditions : The annuloselectivity in reactions of sulfonyl chlorides, related to the compound of interest, is controlled by electronic effects, leading to different cycloadducts. This research underscores the compound's role in understanding reaction mechanisms and selectivity (Yang et al., 2015).

Propriétés

IUPAC Name |

2-cyclohexyl-2-methoxyethanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO3S/c1-13-9(7-14(10,11)12)8-5-3-2-4-6-8/h8-9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCJXHZWSNOHNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CS(=O)(=O)Cl)C1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-2-methoxyethane-1-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(2-Methoxy-5-methylphenyl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2367018.png)

![4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2367022.png)

![N-(2,3-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2367027.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367029.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2367030.png)

![7-(3-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2367032.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2367033.png)

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)